molecular formula C13H16N2 B12568220 1-Cyclopropyl-1,2,3,6-tetrahydro-4,4'-bipyridine CAS No. 180692-20-0

1-Cyclopropyl-1,2,3,6-tetrahydro-4,4'-bipyridine

Katalognummer: B12568220
CAS-Nummer: 180692-20-0
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: CLSAFFLZWFBQBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine is a heterocyclic compound that features a bipyridine core with a cyclopropyl group attached. Bipyridines are known for their versatility and have been widely studied due to their applications in various fields such as coordination chemistry, catalysis, and material science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and 4,4’-bipyridine as starting materials. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives .

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique catalytic properties and are used in various chemical transformations . In biological systems, the compound may interact with cellular targets, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    3,3’-Bipyridine: Similar to 1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine but with different structural orientation.

    4,4’-Bipyridine: The parent compound without the cyclopropyl group.

Uniqueness

1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

180692-20-0

Molekularformel

C13H16N2

Molekulargewicht

200.28 g/mol

IUPAC-Name

4-(1-cyclopropyl-3,6-dihydro-2H-pyridin-4-yl)pyridine

InChI

InChI=1S/C13H16N2/c1-2-13(1)15-9-5-12(6-10-15)11-3-7-14-8-4-11/h3-5,7-8,13H,1-2,6,9-10H2

InChI-Schlüssel

CLSAFFLZWFBQBA-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2CCC(=CC2)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.